4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol
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Overview
Description
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol is a fluorinated organic compound known for its unique chemical properties. The presence of the trifluoromethyl group imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with a suitable phenol derivative in the presence of a base such as potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow nitration processes to optimize yield and purity. The reaction conditions, such as temperature and reagent ratios, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and amino-substituted compounds, which are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it an effective modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
9,9-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene: Another fluorinated diamine used in the synthesis of polyimides.
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone: Known for its high thermal stability and mechanical strength.
Uniqueness
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol is unique due to its specific combination of the trifluoromethyl group and the butanol moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C11H14F3NO2 |
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Molecular Weight |
249.23 g/mol |
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenoxy]butan-1-ol |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)9-7-8(15)3-4-10(9)17-6-2-1-5-16/h3-4,7,16H,1-2,5-6,15H2 |
InChI Key |
TYZIANOTZMQEEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OCCCCO |
Origin of Product |
United States |
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